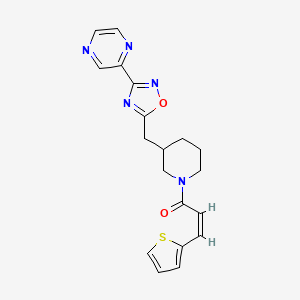

(Z)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-18(6-5-15-4-2-10-27-15)24-9-1-3-14(13-24)11-17-22-19(23-26-17)16-12-20-7-8-21-16/h2,4-8,10,12,14H,1,3,9,11,13H2/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUDOMGNWYFRST-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C\C2=CC=CS2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that incorporates multiple heterocyclic structures, including a pyrazine ring, an oxadiazole, and a thiophene. These structural features suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 381.45 g/mol. The (Z) configuration around the double bond in the prop-2-en-1-one moiety indicates that the substituents on either side of the double bond are oriented on the same side, which can influence its biological activity and reactivity.

Biological Activity Overview

Research has highlighted the biological significance of compounds containing oxadiazole and pyrazine moieties. These compounds have been associated with various pharmacological effects, including:

- Anticancer Activity : Many derivatives of oxadiazoles have shown promising anticancer properties. For instance, certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Antimicrobial Properties : Compounds featuring oxadiazole rings have demonstrated activity against a range of bacteria and fungi. The presence of the pyrazine ring may enhance this activity due to its ability to interact with biological membranes .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazinamide | Pyrazine ring | Antitubercular |

| Oxadiazole derivatives | Oxadiazole ring | Antimicrobial |

| Thiophene-based compounds | Thiophene ring | Anticancer |

The combination of these structural features in this compound may lead to unique interactions within biological systems that differ from simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- In Vitro Cytotoxicity : A study reported that novel oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 50 to 100 µM . This suggests that (Z)-1-(3... may similarly demonstrate potent anticancer effects.

- Mechanisms of Action : Research indicates that oxadiazoles can inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) . Understanding these mechanisms could help elucidate the action of (Z)-1-(3... in therapeutic contexts.

- Synergistic Effects : Some studies have investigated the synergistic effects of combining oxadiazole derivatives with other pharmacologically active agents, enhancing their overall efficacy against resistant strains of bacteria or cancer cells .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds containing oxadiazole moieties can exhibit antiviral properties. For instance, derivatives similar to (Z)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl) have been studied for their ability to inhibit viral polymerases, which are crucial for viral replication. A study highlighted the development of compounds targeting the PA-PB1 interface of influenza A virus polymerase, showing promising results in inhibiting viral activity .

Anticancer Properties

The incorporation of thiophene and oxadiazole rings in organic compounds has been linked to anticancer activity. A variety of oxadiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The structural characteristics of (Z)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl) suggest it could be screened for similar anticancer properties, particularly against aggressive tumor types .

Antimicrobial Activity

Compounds containing pyrazinyl and oxadiazolyl groups have shown significant antibacterial and antifungal activities. The presence of these moieties in (Z)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl) may enhance its efficacy against various pathogens. Studies have reported that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity .

Case Study 1: Influenza Virus Inhibition

A series of studies focused on the synthesis of new antiviral agents targeting influenza virus polymerase have shown that compounds with similar structures to (Z)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl) can effectively disrupt viral replication processes. These findings underscore the potential application of this compound in developing antiviral therapies .

Case Study 2: Anticancer Screening

Research involving oxadiazole derivatives has revealed their effectiveness against various cancer cell lines. For example, compounds were tested against breast cancer cells (MCF7) and showed significant cytotoxicity. The structural features of (Z)-1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl) warrant similar investigations to ascertain its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on shared motifs:

Key Observations :

- The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to pyrazoline or pyrazole analogs, as oxadiazoles are less prone to enzymatic degradation .

- The thiophene moiety, common in bioactive compounds, likely contributes to π-π interactions in binding pockets, similar to its role in the pyrazoline derivative .

Comparative Bioactivity Table :

Q & A

Basic Research Questions

Q. What are the critical synthetic routes for preparing (Z)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of precursors (e.g., amidoximes) with carboxylic acid derivatives under reflux in solvents like DMF or acetonitrile .

- Piperidine functionalization : Alkylation or nucleophilic substitution to introduce the pyrazine-oxadiazole moiety, often requiring Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) .

- Enone coupling : Wittig or Horner-Wadsworth-Emmons reactions to install the thiophene-containing α,β-unsaturated ketone .

- Optimization : Temperature (60–120°C), solvent polarity, and catalyst loading are systematically varied. Reaction progress is monitored via TLC or HPLC .

Q. How can researchers confirm the stereochemical configuration (Z/E) and purity of the synthesized compound?

- Methodological Answer :

- NMR spectroscopy : NOESY or ROESY experiments identify spatial proximity of protons (e.g., thiophene and piperidine groups) to confirm the Z-configuration .

- HPLC-MS : Reverse-phase chromatography with UV/Vis detection (λ = 254–280 nm) and high-resolution mass spectrometry (HRMS) validate purity (>95%) and molecular weight .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment if suitable crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields when introducing the pyrazine-oxadiazole moiety?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-alkylation or ring-opening). Solutions include:

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor selective alkylation, while higher temperatures (80–100°C) stabilize ring closure .

- Protecting groups : Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc or Fmoc groups to prevent undesired interactions .

- Computational modeling : DFT calculations predict energy barriers for competing pathways, guiding solvent/catalyst selection .

Q. How do electronic effects of the pyrazine and oxadiazole rings influence the compound’s reactivity in biological assays?

- Methodological Answer :

- Electron-deficient oxadiazole : Enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins .

- Pyrazine’s π-accepting ability : Stabilizes charge-transfer complexes, measurable via UV-Vis spectroscopy (λ shifts > 20 nm) .

- Structure-activity relationship (SAR) : Replace pyrazine with pyridine or pyrimidine analogs to isolate electronic contributions to bioactivity .

Q. What experimental designs assess the compound’s stability under physiological conditions (pH, temperature)?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify half-life (t₁/₂) .

- Thermal stability : Use differential scanning calorimetry (DSC) to detect melting point shifts or decomposition above 150°C .

- Light sensitivity : Expose to UV light (λ = 365 nm) and track photodegradation products with NMR .

Contradiction Analysis

-

Issue : Low yields (<30%) in oxadiazole formation.

- Root cause : Competing hydrolysis of intermediates in polar protic solvents.

- Solution : Switch to anhydrous DMF or dichloromethane and use molecular sieves to scavenge water .

-

Issue : Discrepancies in biological activity between batches.

- Root cause : Residual solvents (e.g., DMSO) altering assay conditions.

- Solution : Lyophilize the compound and reconstitute in assay-specific buffers .

Biological Evaluation Guidance

- Target identification : Screen against kinase or protease libraries due to oxadiazole’s affinity for ATP-binding pockets .

- Cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.